REACTION_CXSMILES
|
C(O[O:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1CC)(=O)C.[H-].C([Al+]C[CH:22]([CH3:24])C)C(C)C.C[OH:26].O>C1(C)C=CC=CC=1>[F:12][C:9]1[CH:8]=[CH:7][C:6]([O:5][CH2:24][CH:22]=[O:26])=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
ethyl-p-fluorophenoxy acetate
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OOC1=C(C=C(C=C1)F)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hours at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added, dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The gel formed
|
Type
|
FILTRATION
|
Details
|
is filtered through Celite
|
Type
|
WASH
|
Details
|
washed with 100 ml of ether
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed twice with 25 ml of a saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled at 71°-73° C. (0.1 mm)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OCC=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |